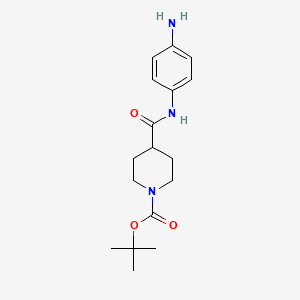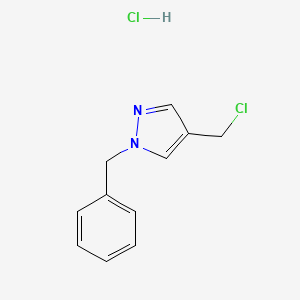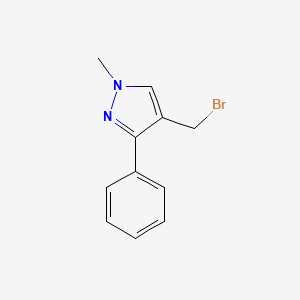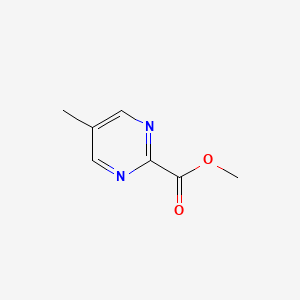
2-(1-Chloroethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-Chloroethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole is a useful research compound. Its molecular formula is C12H11Cl2NO and its molecular weight is 256.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antimicrobial Properties
A study by Katariya, Vennapu, and Shah (2021) explored the synthesis of novel heterocyclic compounds incorporating 1,3-oxazole and their potential as anticancer and antimicrobial agents. The compounds were tested for anticancer activity against a panel of 60 cancer cell lines, with some showing high potency.
Synthetic Utility and Reactivity
Research by Patil and Luzzio (2016) focused on the reactivity and synthetic utility of 2-(halomethyl)-4,5-diphenyloxazoles, including chloromethyl analogs like the 2-(1-Chloroethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole. Their findings demonstrated the compounds' efficacy in various synthetic applications.
Antifungal Applications
A novel potential antifungal compound related to 1,3-oxazole was synthesized and characterized by Volkova, Levshin, and Perlovich (2020). The study assessed its solubility and partitioning processes, highlighting its potential in antifungal treatments.
Structural and Electronic Properties
The twisted structure of a substituted 2-Chloro-3-(4-chloro-2-methyl-1,3-oxazol-5-yl)-1H-indole was analyzed by Radspieler, Ziemer, and Liebscher (1998). Their work contributes to understanding the molecular architecture and electronic properties of similar oxazole derivatives.
Synthesis and Molecular Transformations
The synthesis of extended oxazoles was reported by Yamane, Mitsudera, and Shundoh (2004), highlighting the efficiency and selectivity of the process for derivatives like 2-aryl-4-chloromethyl-5-methyl-1,3-oxazoles.
Lipase and α-Glucosidase Inhibition
A study by Bekircan, Ülker, and Menteşe (2015) explored novel heterocyclic compounds derived from 1,3-oxazole structures for their potential in inhibiting lipase and α-glucosidase, indicating possible applications in metabolic disorder treatments.
Properties
IUPAC Name |
2-(1-chloroethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO/c1-7(13)12-15-8(2)11(16-12)9-3-5-10(14)6-4-9/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWRAHONSSZZNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C(C)Cl)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]-](/img/structure/B1373438.png)

![Benzo[C]isothiazol-4-amine](/img/structure/B1373442.png)






